molecular formula C3H7ClN6O B13679342 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride

2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride

Cat. No.: B13679342
M. Wt: 178.58 g/mol
InChI Key: XGWHEDWJSLWNJZ-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is a chemical compound known for its unique structure and properties. It consists of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an acetohydrazide group. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride typically involves the reaction of 1H-tetrazole-5-carboxylic acid ethyl ester with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product . The process involves multiple steps, including the preparation of intermediate compounds, which are then reacted to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The raw materials used are readily available, and the reactions are designed to be efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Tetrazole-5-carboxylic acid ethyl ester
  • 5-(1H-Tetrazol-5-yl)-1H-pyrazole
  • 1-(2H-Tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(1H-Tetrazol-5-yl)acetohydrazide Hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an acetohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C3H7ClN6O

Molecular Weight

178.58 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)acetohydrazide;hydrochloride

InChI

InChI=1S/C3H6N6O.ClH/c4-5-3(10)1-2-6-8-9-7-2;/h1,4H2,(H,5,10)(H,6,7,8,9);1H

InChI Key

XGWHEDWJSLWNJZ-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNN=N1)C(=O)NN.Cl

Origin of Product

United States

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